Butyl 10-(sulfooxy)stearate
Description
Its structure comprises a stearate backbone (C18 saturated fatty acid) esterified with a butyl group and modified with a sulfoxy (-OSO₃H) group at the 10th carbon position.
Properties
CAS No. |
63021-26-1 |
|---|---|
Molecular Formula |
C22H44O6S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
butyl 10-sulfooxyoctadecanoate |
InChI |
InChI=1S/C22H44O6S/c1-3-5-7-8-11-14-17-21(28-29(24,25)26)18-15-12-9-10-13-16-19-22(23)27-20-6-4-2/h21H,3-20H2,1-2H3,(H,24,25,26) |
InChI Key |
ZNDKMFXOINWFQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCCC)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of butyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid.
Alternative Catalysts: Another method involves using metal oxides like zinc oxide as catalysts under nitrogen atmosphere.
Industrial Production Methods: The industrial production of this compound follows similar esterification processes but on a larger scale. The process involves the use of large reaction kettles, continuous removal of water, and subsequent purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 10-(sulfooxy)stearate can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfonic acids.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield stearic acid and butanol.
Substitution: The sulfooxy group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Hydrolysis: Stearic acid and butanol.
Substitution: Various substituted stearates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butyl 10-(sulfooxy)stearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a model compound to study the behavior of sulfooxy esters in biological systems.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its surfactant properties, which can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: this compound is used in the formulation of detergents, emulsifiers, and lubricants. Its surfactant properties make it valuable in the production of cleaning agents and personal care products .
Mechanism of Action
The mechanism of action of butyl 10-(sulfooxy)stearate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing for better mixing and interaction. This property is utilized in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents. The sulfooxy group plays a crucial role in the compound’s ability to interact with both hydrophilic and hydrophobic substances .
Comparison with Similar Compounds
Butyl Stearate (CAS 123-95-5)
Butyl stearate, a simple ester of stearic acid and butanol, lacks the sulfoxy group. Key differences include:
- Structure and Polarity : The absence of a sulfoxy group makes butyl stearate highly lipophilic, whereas Butyl 10-(sulfooxy)stearate exhibits increased polarity due to the sulfoxy moiety .
- Applications: Butyl stearate is widely used as an emollient in cosmetics , a lubricant, and a sustained-release agent in pharmaceuticals. Evidence shows it prolongs drug release from microspheres (e.g., extending isoperidone release from 46 to 82 days in vitro ).
Data Table 1: this compound vs. Butyl Stearate
Disodium 9-(Sulfooxy)Stearate
Disodium 9-(sulfooxy)stearate (C₁₈H₃₆O₆S·2Na) shares a sulfonated stearate backbone but differs in substituents:
- Ionic Nature : The disodium salt form increases water solubility, making it suitable for aqueous systems. In contrast, this compound’s butyl ester enhances lipid compatibility .
- Analytical Properties : Disodium 9-(sulfooxy)stearate has predicted collision cross-section (CCS) values for mass spectrometry (e.g., [M-H]⁻: 302.2 Ų), which would differ for the butyl ester due to structural variations .
D(+)-10-Camphorsulfonic Acid (CAS 3144-16-9)
- Applications : Used as a chiral resolving agent and catalyst. This compound’s sulfoxy group could similarly enable acid-catalyzed reactions or stabilize charged intermediates .
Isopropyl Stearate and Other Esters
and cite isopropyl stearate and butyl myristate as structurally related esters. Key comparisons include:
- Alkyl Chain Effects : Shorter alkyl chains (e.g., isopropyl) reduce hydrophobicity compared to butyl stearate. Sulfonation further shifts solubility profiles, as seen in this compound .
Data Table 2: Sulfonated vs. Non-Sulfonated Esters
| Compound | Sulfonation | Key Applications | Solubility Profile |
|---|---|---|---|
| This compound | Yes | Surfactants, ionic formulations | Polar solvents |
| Butyl stearate | No | Cosmetics, sustained release | Lipophilic matrices |
| Isopropyl stearate | No | Lubricants, emollients | Moderate hydrophobicity |
Q & A
Q. How does this compound interact with biomacromolecules (e.g., serum albumin) in physiological environments?
- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Circular dichroism (CD) spectroscopy can assess conformational changes in proteins upon interaction .
Methodological Guidelines
- Experimental Design : Prioritize reproducibility by documenting reaction conditions (solvent purity, agitation rate) and validation metrics (e.g., RSD <5% for HPLC assays) .
- Data Contradiction Analysis : Apply statistical tools (e.g., Grubbs' test for outliers) and cross-reference with peer-reviewed datasets to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
